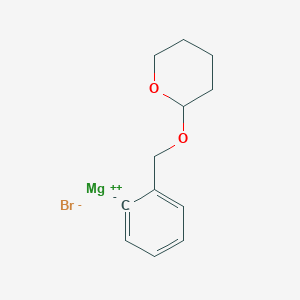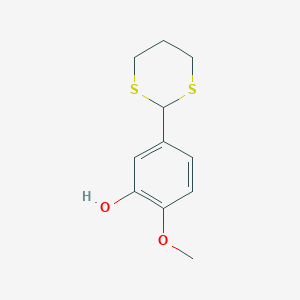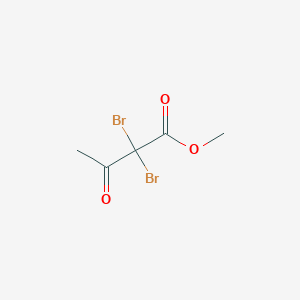![molecular formula C24H27BrNOP B14331450 Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide CAS No. 110890-35-2](/img/structure/B14331450.png)
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide is a chemical compound with a complex structure. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This particular compound is characterized by the presence of a triphenylphosphine group, an amino group, and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of triphenylphosphine with an alkyl halide. For Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide, the synthetic route involves the reaction of triphenylphosphine with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学研究应用
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Studied for its potential use in biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
作用机制
The mechanism of action of Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on molecules, leading to various chemical transformations. The compound can also participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the amino and oxoethyl groups.
Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group.
属性
CAS 编号 |
110890-35-2 |
|---|---|
分子式 |
C24H27BrNOP |
分子量 |
456.4 g/mol |
IUPAC 名称 |
[2-(2-methylpropylamino)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26NOP.BrH/c1-20(2)18-25-24(26)19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H |
InChI 键 |
WWGFEUXNDNLPHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)

![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)



![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
